molecular formula C17H19Cl2NO2 B1385643 N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline CAS No. 1040687-27-1

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline

Cat. No.: B1385643
CAS No.: 1040687-27-1
M. Wt: 340.2 g/mol
InChI Key: WDLFVGYCCBFSGS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline is an organic compound characterized by the presence of dichlorobenzyl and ethoxyethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with 4-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorobenzyl)aniline: Lacks the ethoxyethoxy group, making it less soluble in organic solvents.

    N-(3,5-Dichlorobenzyl)-4-methoxyaniline: Contains a methoxy group instead of the ethoxyethoxy group, which may affect its reactivity and biological activity.

Uniqueness

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline is unique due to the presence of both dichlorobenzyl and ethoxyethoxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2/c1-2-21-7-8-22-17-5-3-16(4-6-17)20-12-13-9-14(18)11-15(19)10-13/h3-6,9-11,20H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFVGYCCBFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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